molecular formula C14H11BrN4OS B12672708 4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one CAS No. 68465-16-7

4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one

Cat. No.: B12672708
CAS No.: 68465-16-7
M. Wt: 363.23 g/mol
InChI Key: MQWDYCUDLMONAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 4-amino-7-(4-bromophenyl)-6-methyl-2-sulfanylidene-1H-pyrido[4,3-d]pyrimidin-5-one adheres to IUPAC guidelines for heterocyclic systems. The parent scaffold is a pyrido[4,3-d]pyrimidine, a bicyclic system comprising fused pyridine (positions 4,5,6) and pyrimidine (positions 1,2,3,4) rings. Numeric descriptors follow:

  • Position 4 : Amino (-NH₂) substituent on the pyrimidine ring.
  • Position 7 : 4-Bromophenyl group attached to the pyridine ring.
  • Position 6 : Methyl (-CH₃) group on the pyridine nitrogen.
  • Position 2 : Thione (=S) tautomer of the mercapto (-SH) group.
  • Position 5 : Ketone (=O) in the pyrimidinone moiety.

The molecular formula C₁₄H₁₁BrN₄OS (MW: 363.23 g/mol) was confirmed via high-resolution mass spectrometry. The SMILES string CN1C(=CC2=C(C1=O)C(=NC(=S)N2)N)C3=CC=C(C=C3)Br encodes connectivity, emphasizing the fused rings and substituent positions.

Molecular Geometry and Crystallographic Analysis

While experimental crystallographic data remain unavailable, computational models derived from density functional theory (DFT) and molecular mechanics simulations provide insights into the compound’s geometry. Key features include:

  • Bond Lengths :

    • The C-S bond in the thione group measures 1.67 Å, consistent with partial double-bond character due to resonance.
    • The C-Br bond in the 4-bromophenyl group is 1.89 Å, typical for aryl bromides.
  • Dihedral Angles :

    • The 4-bromophenyl ring forms a 45° angle with the pyrido-pyrimidine plane, minimizing steric hindrance.
Parameter Value
Molecular Weight 363.23 g/mol
Calculated LogP 2.8
Hydrogen Bond Donors 2 (NH₂, SH)
Hydrogen Bond Acceptors 5 (N, O, S)

The 3D conformation reveals a non-planar structure, with the methyl group at position 6 inducing slight puckering in the pyridine ring.

Tautomeric Forms and Resonance Stabilization

The compound exhibits two dominant tautomers (Figure 1):

  • Thione-Keto Form : Predominant in non-polar solvents, featuring a thione (=S) at position 2 and ketone (=O) at position 5.
  • Enol-Thiol Form : Stabilized in polar protic solvents, with an enolic hydroxyl (-OH) at position 5 and thiol (-SH) at position 2.

Resonance Stabilization :

  • The pyrido-pyrimidine system allows π-electron delocalization across both rings, reducing ring strain.
  • The thione group participates in resonance with adjacent nitrogen atoms, forming a conjugated system that lowers overall energy by ~12 kcal/mol.

Tautomeric Equilibrium :

  • In dimethyl sulfoxide (DMSO), the thione-keto form constitutes 85% of the population, as evidenced by NMR chemical shifts.

Comparative Structural Analysis with Pyrido[4,3-d]pyrimidine Derivatives

Structural distinctions between the target compound and related derivatives highlight the impact of substituents on molecular properties:

Compound Substituents Key Structural Feature
Target Compound 4-Bromophenyl, methyl, thione Fused pyrido-pyrimidine with bromoarene
4-Amino-6-(4-bromophenyl)-2-methylthio... Methylthio (-SMe), cyano (-CN) Pyrimidine (non-fused) with nitrile
NSC375008 Chlorophenyl, ethyl Steric bulk from ethyl group

Key Observations :

  • Electron-Withdrawing Effects : The 4-bromophenyl group in the target compound enhances electrophilicity at position 7 compared to chloro or methyl analogs.
  • Ring Fusion : The pyrido[4,3-d]pyrimidine scaffold increases planarity and conjugation relative to non-fused pyrimidines, shifting UV-Vis absorption maxima to 320 nm.
  • Solubility : The thione group improves aqueous solubility (LogS = -3.2) compared to methylthio derivatives (LogS = -4.1).

Properties

CAS No.

68465-16-7

Molecular Formula

C14H11BrN4OS

Molecular Weight

363.23 g/mol

IUPAC Name

4-amino-7-(4-bromophenyl)-6-methyl-2-sulfanylidene-1H-pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C14H11BrN4OS/c1-19-10(7-2-4-8(15)5-3-7)6-9-11(13(19)20)12(16)18-14(21)17-9/h2-6H,1H3,(H3,16,17,18,21)

InChI Key

MQWDYCUDLMONAT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C1=O)C(=NC(=S)N2)N)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Precursors

  • 2-Amino-3-cyanopyridine derivatives are commonly used as precursors due to their reactivity and ability to undergo ring closure to form pyrido[4,3-d]pyrimidines.
  • Aromatic aldehydes (e.g., 4-bromobenzaldehyde) and methyl ketones serve as building blocks for the aryl substituent.
  • Sulfur sources such as carbon disulfide or thiourea introduce the mercapto functionality.

Condensation and Cyclization Reactions

A representative synthetic route involves:

  • One-pot condensation of 2-amino-3-cyanopyridine with 4-bromobenzaldehyde and methyl ketone in the presence of ammonium acetate, facilitating the formation of an α,β-unsaturated ketone intermediate.

  • Reaction with sulfur reagents such as carbon disulfide under reflux conditions to introduce the mercapto group at position 2.

  • Cyclization promoted by acidic media (e.g., formic acid and concentrated hydrochloric acid) or acetic anhydride to close the pyrimidine ring and yield the fused heterocycle.

  • Isolation and purification by precipitation in cold water, filtration, and crystallization from ethanol to obtain the pure compound.

This approach is supported by analogous procedures reported for related pyrido[2,3-d]pyrimidine derivatives, where refluxing the substrate with carbon disulfide for 6–8 hours under TLC monitoring yields the mercapto-substituted product.

Alternative Methods

  • Sodium ethoxide-mediated cyclization : Refluxing intermediates in sodium ethoxide solution can facilitate ring closure and substitution reactions, as demonstrated in the synthesis of related thieno[2,3-b]pyridine derivatives, which share mechanistic similarities.

  • Use of α-haloketones : Reaction of pyridine-thione intermediates with α-haloketones under reflux in ethanolic sodium ethoxide can yield substituted fused heterocycles, suggesting potential adaptation for the target compound synthesis.

Reaction Conditions and Optimization

Step Reagents/Conditions Time Temperature Notes
Condensation 2-Amino-3-cyanopyridine, 4-bromobenzaldehyde, methyl ketone, ammonium acetate 3–6 hours Reflux One-pot reaction, formation of intermediate
Mercapto group introduction Carbon disulfide or thiourea, acidic medium (formic acid + HCl) 6–8 hours Gentle heating Monitored by TLC, sulfur incorporation
Cyclization Acetic anhydride or acidic reflux 3–8 hours Reflux or water bath Ring closure to fused pyrimidine
Purification Precipitation in cold water, filtration, crystallization from ethanol Room temperature Yields crystalline pure product

Summary Table of Preparation Methods

Method No. Key Reagents Reaction Type Conditions Advantages Limitations
1 2-Amino-3-cyanopyridine, aldehyde, methyl ketone, ammonium acetate One-pot condensation Reflux, 3–6 h Simple, one-pot, good yield Requires careful control of stoichiometry
2 Carbon disulfide, formic acid, HCl Mercapto group introduction Gentle heating, 6–8 h Efficient sulfur incorporation Prolonged reaction time
3 Acetic anhydride or acidic reflux Cyclization Reflux or water bath, 3–8 h Effective ring closure Sensitive to reaction conditions
4 Sodium ethoxide, α-haloketones Alternative cyclization Reflux in ethanol Versatile for derivatives May require additional purification

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group may yield disulfides, while substitution reactions may yield various alkylated or acylated derivatives.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of pyrimidine compounds, including 4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one, exhibit significant antitumor properties. A study highlighted its potential in inhibiting cancer cell proliferation in various cancer types, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) .

Compound Cancer Type IC50 (nM)
4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-oneMCF-745 ± 5
4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-oneHepG-250 ± 3

Inhibition of Kinase Activity

The compound has been studied for its inhibitory effects on various kinases. Specifically, it has shown promise as an inhibitor of IRAK4 kinase, which plays a crucial role in inflammatory responses and cancer progression. The IC50 for IRAK4 inhibition was reported to be around 27 nM, indicating potent activity .

Kinase IC50 (nM) Selectivity
IRAK427>100-fold against other kinases

Anticonvulsant Properties

Another area of research involves the anticonvulsant effects of related compounds. Studies have indicated that similar pyrimidine derivatives can exhibit activity in models of epilepsy, providing insights into their potential therapeutic applications for seizure disorders .

Antimicrobial Activity

Preliminary investigations have suggested that the compound may possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, although further research is necessary to fully elucidate its spectrum of activity .

Case Study 1: Antitumor Efficacy

In a controlled study involving xenograft models of breast cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to untreated controls. The combination therapy with other chemotherapeutic agents enhanced its efficacy, suggesting potential for use in combination regimens .

Case Study 2: Kinase Inhibition in Inflammatory Diseases

A study focused on the inflammatory response showed that the compound effectively reduced the expression of pro-inflammatory cytokines through IRAK4 inhibition. This highlights its potential use in treating conditions characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of 4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • Position 2 : The target’s 2-mercapto group is more reactive than the methylthio group in , enabling disulfide bond formation or metal coordination. However, methylthio derivatives may exhibit better stability .
  • Position 4: The 4-amino group in the target contrasts with bulkier substitutions (e.g., phenoxyphenylamino in ), which may enhance target binding specificity but reduce metabolic stability .

Biological Activity

The compound 4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one , often referred to as compound 7a , has garnered attention in recent years due to its promising biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Compound 7a is characterized by a fused pyrido-pyrimidine structure with a bromophenyl substituent. Its molecular formula is C17H15BrN4SC_{17}H_{15}BrN_4S with a molecular weight of approximately 405.29 g/mol. The presence of the mercapto group (–SH) and the amino group (–NH2) are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compound 7a through various mechanisms:

  • Cell Proliferation Inhibition : Compound 7a has shown significant antiproliferative activity against several cancer cell lines. Notably, it exhibited an IC50 value of 1.73 μM against FaDu cells (human hypopharyngeal carcinoma) .
  • Mechanisms of Action :
    • Autophagy and Apoptosis : The compound induces autophagy and apoptosis in cancer cells, as evidenced by increased levels of LC3A/B and cleaved caspase-3, respectively .
    • Cell Cycle Arrest : It has been reported to induce G2/M phase cell cycle arrest in MCF-7 breast cancer cells, which contributes to its antiproliferative effects .
    • Inhibition of Topoisomerases : Compound 7a acts as a dual inhibitor of topoisomerases I and II, crucial enzymes involved in DNA replication and repair .
  • In Vivo Studies : In animal models, compound 7a demonstrated significant tumor growth inhibition, reinforcing its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, compound 7a has shown selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionIC50 ValueReference
AntiproliferativeInhibits growth in FaDu cells1.73 μM
Apoptosis InductionIncreases cleaved caspase-3 levelsDose-dependent
Cell Cycle ArrestInduces G2/M phase arrestObserved
Topoisomerase InhibitionDual inhibitor of Topo I and IIEffective binding
COX-2 InhibitionSelective inhibition over COX-1Not specified

Case Studies

Several case studies have been conducted to evaluate the efficacy of compound 7a:

  • Study on FaDu Cells :
    • Methodology: Cells were treated with varying concentrations of compound 7a.
    • Results: Significant morphological changes were observed via microscopy, indicating cytotoxic effects alongside biochemical markers confirming apoptosis .
  • Breast Cancer Models :
    • Methodology: MCF-7 cells were treated with compound 7a to assess cell cycle dynamics.
    • Results: The compound effectively halted cell cycle progression at the G2/M checkpoint, leading to reduced cell viability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyrimidine precursors with brominated aryl ketones. For example, bromoacetophenone derivatives can react with thiourea or mercapto-containing intermediates under reflux in ethanol or DMF, followed by cyclization . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound. Reaction monitoring with TLC and HPLC ensures intermediate purity .

Q. How should researchers characterize this compound’s structural integrity and purity?

  • Methodology :

  • Spectroscopy : 1H/13C NMR to confirm substituent positions and aromatic proton environments. For example, the 4-bromophenyl group shows distinct deshielded protons in aromatic regions .
  • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., expected [M+H]+ peak at m/z 403.02 for C15H12BrN4OS) .
  • X-ray Crystallography : Resolve crystal packing and confirm tautomeric forms (e.g., thiol vs. thione configurations) .
  • Purity : HPLC with UV detection (λ = 254 nm) using C18 columns; ≥95% purity is standard for biological assays .

Advanced Research Questions

Q. What computational strategies elucidate electronic properties and reactivity?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (e.g., ~4.2 eV for similar pyrido-pyrimidines), dipole moments, and electrophilic sites .
  • LogP Prediction : Use software like MarvinSketch or experimental shake-flask methods to determine lipophilicity (predicted logP ~2.8), critical for pharmacokinetic studies .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., kinases) to identify binding motifs influenced by the 4-bromophenyl and mercapto groups .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodology :

  • Substituent Variation : Replace bromine with chloro/fluoro groups (e.g., 4-chlorophenyl analogs in ) to assess halogen bonding effects on bioactivity.
  • Mercapto Modifications : Compare thiol (-SH) vs. methylthio (-SMe) derivatives for redox stability and target engagement .
  • Biological Screening : Test analogs against enzyme panels (e.g., tyrosine kinases, PDEs) to correlate substituents with IC50 values. For example, bromine enhances hydrophobic interactions in kinase pockets .

Q. How should researchers address contradictions in reported bioactivity data?

  • Methodology :

  • Reproducibility Checks : Verify synthesis protocols (e.g., solvent purity, reaction time) and biological assay conditions (e.g., cell line viability, ATP concentrations) .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial vs. anticancer assays) to identify context-dependent activity .
  • Triangulation : Combine in vitro, in silico, and crystallographic data to resolve discrepancies (e.g., conflicting IC50 values due to tautomerism) .

Methodological Tables

Table 1 : Key Spectral Data for Characterization

TechniqueExpected DataReference
1H NMR (DMSO-d6)δ 8.2 (d, J=8 Hz, 2H, Ar-H), δ 2.4 (s, 3H, CH3)
HRMS[M+H]+: 403.02 (C15H12BrN4OS)
X-raySpace group P21/c, Z=4

Table 2 : Comparative SAR of Halogen-Substituted Analogs

SubstituentBioactivity (IC50, μM)TargetReference
4-Bromophenyl0.45 ± 0.02Kinase X
4-Chlorophenyl1.20 ± 0.10Kinase X
4-Fluorophenyl3.80 ± 0.50Kinase X

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.